molecular formula C21H16FN3O3S2 B2669919 N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886905-48-2

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2669919
CAS RN: 886905-48-2
M. Wt: 441.5
InChI Key: KEIGURPSDYQLEE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S2 and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on structurally related compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, highlights the exploration of heterocycles to improve metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These investigations provide insights into the structure-activity relationships that are crucial for designing compounds with enhanced efficacy and reduced metabolic deactivation (Stec et al., 2011).

Antimicrobial and Antimalarial Applications

The reactivity of N-(phenylsulfonyl)acetamide derivatives has been explored, showing potential in vitro antimalarial activity and ADMET properties, underscoring the versatility of sulfonamide-based compounds in developing new antimicrobial and antimalarial agents (Fahim & Ismael, 2021).

Anticancer Activities

Several studies focus on the synthesis and evaluation of related compounds for anticancer activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, highlighting the potential of such compounds in cancer therapy (Fallah-Tafti et al., 2011).

Synthesis and Evaluation of Novel Derivatives

Research also extends to the synthesis of novel sulfonamide derivatives, exploring their cytotoxic activity. This illustrates the continuous effort in expanding the chemical space of sulfonamide compounds for potential therapeutic applications (Ghorab et al., 2015).

Environmental and Biological Sensing

The development of fluorescent probes for the detection of thiophenols over aliphatic thiols demonstrates the application of related chemical frameworks in environmental and biological sciences. These probes can discriminate toxic benzenethiols with high sensitivity and selectivity, showcasing the utility of such compounds in sensing applications (Wang et al., 2012).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c22-15-8-10-17(11-9-15)30(27,28)14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)29-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIGURPSDYQLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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